2-Chloro-3',4'-dimethyl-1,1'-biphenyl
Description
2-Chloro-3',4'-dimethyl-1,1'-biphenyl is a substituted biphenyl compound characterized by a biphenyl backbone with a chlorine atom at the 2-position and methyl groups at the 3' and 4' positions of the second phenyl ring.
Properties
CAS No. |
89346-60-1 |
|---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h3-9H,1-2H3 |
InChI Key |
LYJBIUXXGQNDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-3’,4’-dimethyl-1,1’-biphenyl is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it a practical method for synthesizing biphenyl compounds .
Industrial Production Methods
Industrial production of 2-Chloro-3’,4’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3’,4’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated biphenyl derivatives .
Scientific Research Applications
2-Chloro-3’,4’-dimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3’,4’-dimethyl-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methyl groups on the benzene rings can influence the compound’s reactivity and binding affinity, affecting its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related biphenyl derivatives, highlighting substituent effects on physical properties and applications.
Table 1: Comparative Analysis of Biphenyl Derivatives
*Calculated based on atomic masses; experimental data unavailable.
Key Findings:
Substituent Effects: Chlorine vs. Fluorine: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine (e.g., in ) may increase steric bulk and alter electronic distribution, affecting binding affinity in pesticidal applications .
Functional Group Influence :
- Bifenthrin’s ester and trifluoromethyl groups enhance its pesticidal activity and environmental stability, whereas the target compound’s lack of polar groups may limit solubility in aqueous systems .
- The carbaldehyde group in ’s compound improves its utility in pharmaceutical synthesis due to reactivity in condensation reactions, a feature absent in the target compound .
Toxicity and Safety :
- Bifenthrin’s acute toxicity (OSHA classification in ) underscores the role of trifluoromethyl and ester groups in bioactivity. The target compound’s toxicity profile remains unstudied but may differ due to reduced electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
